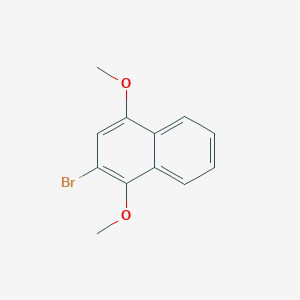

2-ブロモ-1,4-ジメトキシナフタレン

概要

説明

2-Bromo-1,4-dimethoxynaphthalene is a chemical compound that serves as an important intermediate in various synthetic processes. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene and 2-bromo-3-methyl-1,4-dimethoxynaphthalene are discussed, which can provide insights into the synthesis and properties of similar brominated dimethoxynaphthalenes .

Synthesis Analysis

The synthesis of brominated naphthalenes typically involves the use of starting materials that undergo a series of reactions to introduce bromine and methoxy groups into the naphthalene core. For instance, 2-bromo-6-methoxynaphthalene can be synthesized from 6-bromo-2-naphthol through methylation with dimethyl sulfate or other methylating agents . Similarly, 2-bromo-3-methyl-1,4-dimethoxynaphthalene is synthesized from 2-methyl-1,4-naphthoquinone through a three-step process that includes catalytic hydrogenation, methylation, and bromination . These methods highlight the versatility of bromination and methylation reactions in the synthesis of brominated dimethoxynaphthalenes.

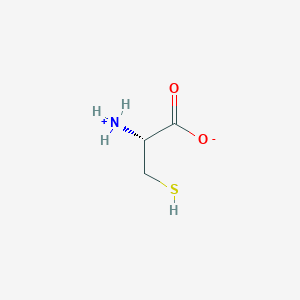

Molecular Structure Analysis

The molecular structure of brominated dimethoxynaphthalenes is characterized by the presence of bromine and methoxy groups attached to the naphthalene ring system. Theoretical structural analysis using density functional theory (DFT) can provide detailed information on the molecular geometry, vibrational frequencies, and molecular properties of such compounds. For example, the related compound 1-bromo-2,3-dimethoxynaphthalene has been studied using DFT to yield results that closely match experimental IR and Raman spectra . This suggests that similar computational methods could be applied to 2-bromo-1,4-dimethoxynaphthalene to predict its structural characteristics.

Chemical Reactions Analysis

Brominated dimethoxynaphthalenes can participate in various chemical reactions due to the reactive nature of the bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the naphthalene core. Additionally, the methoxy groups can be involved in reactions such as demethylation or serve as directing groups in aromatic substitution reactions. The synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, for example, involves Dakin's oxidation and Claisen rearrangement, demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated dimethoxynaphthalenes are influenced by the substituents on the naphthalene ring. These properties include melting and boiling points, solubility, and stability, which are important for their handling and use in chemical syntheses. The presence of bromine and methoxy groups can also affect the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecule's ability to absorb light at specific wavelengths . These properties are crucial for applications in materials science, such as the development of light-emitting monomers .

科学的研究の応用

有機合成

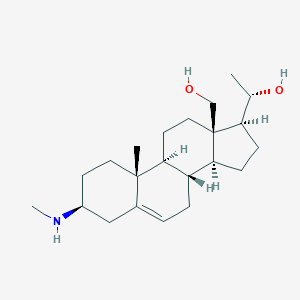

2-ブロモ-1,4-ジメトキシナフタレン: は、有機合成における汎用性の高い中間体として役立ちます。 特に、反応性の高い臭素原子により、複雑な分子の合成のための前駆体として有用であり、さらに化学変換を受けることができます . 例えば、これは、生物学的研究および潜在的な医療用途において重要なプラスマニルホスホ脂質の合成に使用されています .

創薬

製薬研究において、2-ブロモ-1,4-ジメトキシナフタレンは、抗腫瘍剤の開発に使用されてきました。 これは、癌細胞株に対して有望な抗増殖活性を示すナフトキノン-フラン-シアノアクリロイルハイブリッドを創製するためのビルディングブロックとして使用されます .

分析化学

この化合物の誘導体は、分析化学において、分子内水素結合を研究するために使用されます。 臭素化ナフタレンの構造により、分子間相互作用の理解に不可欠な立体効果と電子効果を探求することができます .

生化学研究

2-ブロモ-1,4-ジメトキシナフタレン: は、生化学研究、特にグリコシル化プロセスの研究において役割を果たします。 これは、メデルマイシンなどの抗生物質の合成に関連する、酸素化ナフトールのC-グリコシル化を調査するために使用されてきました .

材料科学

材料科学では、この化合物は、有機合成や新素材の開発などのさまざまな用途に適した特性のために使用されます.

工業用途

工業現場では、2-ブロモ-1,4-ジメトキシナフタレンは、他の化学物質の合成に使用されます。 その反応性により、さまざまな工業用化合物の製造における貴重な成分となっています .

製薬研究

この化合物は、抗腫瘍用途を超えた製薬研究においても重要です。 これは、潜在的な治療効果を持つ化合物の合成に使用されており、新しい薬剤や治療法の開発に貢献しています.

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-bromo-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFWADTRPHTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472484 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64648-81-3 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?

A1: 2-Bromo-1,4-dimethoxynaphthalene serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]

Q2: Can you provide an example of how 2-Bromo-1,4-dimethoxynaphthalene has been utilized to synthesize a specific target molecule?

A2: Researchers have successfully employed 2-Bromo-1,4-dimethoxynaphthalene in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of 2-Bromo-1,4-dimethoxynaphthalene in constructing specific polycyclic frameworks. []

Q3: Apart from furan derivatives, have other reagents been explored in reactions with 2-Bromo-1,4-dimethoxynaphthalene under aryne-forming conditions?

A3: Yes, research has investigated the reaction of 2-Bromo-1,4-dimethoxynaphthalene with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)

![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)